Brompheniramine

Overview

Description

Brompheniramine is a first-generation antihistamine drug belonging to the propylamine (alkylamine) class. It is primarily used to treat symptoms of the common cold and allergic rhinitis, such as runny nose, itchy eyes, watery eyes, and sneezing . This compound was patented in 1948 and came into medical use in 1955 .

Mechanism of Action

Target of Action

Brompheniramine is a first-generation antihistamine that primarily targets the histamine H1 receptors . These receptors play a crucial role in allergic reactions, where they mediate the contraction of smooth muscles, increase capillary permeability, and trigger the release of catecholamines from the adrenal medulla .

Mode of Action

This compound acts as an antagonist of the histamine H1 receptors . This means it binds to these receptors and blocks them, preventing histamine from attaching and exerting its effects. This compound also has moderate antimuscarinic actions, similar to other common antihistamines such as diphenhydramine . This interaction with its targets results in the suppression of allergic symptoms.

Biochemical Pathways

Upon exposure to an allergen, the allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils . This interaction triggers a complex series of events that eventually leads to cell degranulation and the release of histamine and other chemical mediators from the mast cell or basophil . By blocking the H1 receptors, this compound interrupts this pathway, reducing the allergic response.

Pharmacokinetics

This compound is metabolized by cytochrome P450 isoenzymes in the liver . It reaches mean peak serum levels in approximately 3 hours and has a half-life of about 24 hours . This means that the drug is slowly eliminated from the body, allowing for sustained relief from allergy symptoms.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of allergic manifestations. By blocking the H1 receptors, this compound prevents histamine from exerting its effects, thereby reducing symptoms such as sneezing, itchy and watery eyes, and runny nose associated with allergic rhinitis and other upper respiratory allergies .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness through drug interactions . Additionally, individual factors such as the patient’s age, liver function, and the presence of certain diseases can affect the drug’s action and metabolism . .

Biochemical Analysis

Biochemical Properties

Brompheniramine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a histamine H1 receptor antagonist, it binds to the H1 receptors on the surface of cells, preventing histamine from exerting its effects. This interaction is competitive, meaning that this compound competes with histamine for binding sites on the H1 receptors . Additionally, this compound exhibits moderate anticholinergic activity, interacting with muscarinic acetylcholine receptors, which contributes to its sedative effects .

Cellular Effects

This compound affects various types of cells and cellular processes. By blocking histamine H1 receptors, it reduces the symptoms of allergic reactions, such as inflammation and vasodilation. This inhibition of histamine action leads to decreased permeability of blood vessels, reducing swelling and redness . This compound also influences cell signaling pathways, particularly those involving histamine, which can affect gene expression and cellular metabolism. The anticholinergic effects of this compound can lead to drowsiness and sedation, impacting neuronal cells and their function .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a competitive antagonist at histamine H1 receptors. By binding to these receptors, this compound prevents histamine from activating them, thereby inhibiting the downstream signaling pathways that lead to allergic symptoms . This compound also exhibits anticholinergic properties by binding to muscarinic acetylcholine receptors, which contributes to its sedative effects. This dual mechanism of action allows this compound to effectively alleviate allergic symptoms while also causing sedation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is metabolized in the liver by cytochrome P450 enzymes, and its half-life is approximately 25 hours . Over time, the concentration of this compound in the body decreases, leading to a reduction in its therapeutic effects. Long-term use of this compound can lead to tolerance, where higher doses are required to achieve the same effect. Additionally, chronic use may result in side effects such as dry mouth, constipation, and confusion .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces allergic symptoms without causing significant adverse effects . At higher doses, this compound can cause dose-dependent central nervous system depression, anticholinergic effects, and cardiovascular toxicity . These toxic effects highlight the importance of careful dosage management in both clinical and experimental settings.

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2D6 . The metabolic pathways involve the oxidation and demethylation of this compound, leading to the formation of inactive metabolites that are excreted in the urine . The metabolism of this compound can be influenced by other drugs that affect cytochrome P450 activity, leading to potential drug-drug interactions .

Transport and Distribution

This compound is well-absorbed after oral administration and is widely distributed throughout the body . It crosses the blood-brain barrier, contributing to its central nervous system effects, such as sedation . This compound is also bound to plasma proteins, which affects its distribution and elimination . The drug is transported to various tissues, including the liver, where it undergoes metabolism, and the kidneys, where it is excreted .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane, where it interacts with histamine H1 receptors . This compound does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its activity is mainly confined to the extracellular space and the cell membrane, where it exerts its antihistaminergic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Brompheniramine is synthesized through a multi-step process. The synthesis begins with the reaction of 4-bromobenzyl cyanide with 2-chloropyridine in the presence of a base to form 4-bromo-α-(2-pyridyl)benzyl cyanide. This intermediate is then reduced to 4-bromo-α-(2-pyridyl)benzylamine using hydrogen and a catalyst. The final step involves the alkylation of the amine with dimethyl sulfate to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Brompheniramine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form N-oxides.

Reduction: The nitro group in this compound can be reduced to an amine.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the bromine atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Amines derived from the reduction of nitro groups.

Substitution: Substituted derivatives where the bromine atom is replaced by other nucleophiles.

Scientific Research Applications

Brompheniramine has several scientific research applications:

Chemistry: Used as a model compound in studies of antihistamine activity and structure-activity relationships.

Biology: Investigated for its effects on histamine receptors and its role in allergic responses.

Medicine: Used in clinical research to study its efficacy and safety in treating allergic conditions.

Industry: Employed in the formulation of over-the-counter medications for allergy relief.

Comparison with Similar Compounds

Brompheniramine is part of a series of antihistamines, including:

- Pheniramine

- Fluorpheniramine

- Chlorpheniramine

- Dexchlorpheniramine

- Triprolidine

- Iodopheniramine

Comparison:

- Chlorpheniramine: Similar to this compound but with a chlorine atom instead of bromine. Both have similar antihistamine effects but differ in potency and side effects.

- Dexchlorpheniramine: The dextrorotary stereoisomer of chlorpheniramine, which has a higher potency and fewer side effects compared to the racemic mixture.

- Triprolidine: Another first-generation antihistamine with a different chemical structure but similar pharmacological effects .

This compound’s uniqueness lies in its specific halogenation (bromine substitution), which influences its pharmacokinetic and pharmacodynamic properties .

Biological Activity

Brompheniramine is a first-generation antihistamine commonly used for the relief of allergic symptoms, such as sneezing, runny nose, and itchy eyes. It acts primarily as an antagonist of the H1 histamine receptors and possesses moderate antimuscarinic properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, clinical efficacy, and potential side effects based on diverse research findings.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and elimination:

- Absorption : this compound is well absorbed from the gastrointestinal tract following oral administration.

- Distribution : It has a large volume of distribution (mean value of 11.7 L/kg) and a long serum half-life (mean value of 24.9 hours), indicating prolonged effects in the body .

- Metabolism : The drug is metabolized in the liver via the cytochrome P450 system, with some renal excretion noted .

- Clearance : The mean clearance rate is approximately 6.0 ml/min/kg .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Serum Concentration | 11.6 ng/ml |

| Time to Peak Concentration | 3.1 hours |

| Half-Life | 24.9 hours |

| Volume of Distribution | 11.7 L/kg |

| Clearance Rate | 6.0 ml/min/kg |

Pharmacodynamics

This compound's mechanism of action involves blocking H1 histamine receptors, which prevents the physiological effects of histamine release during allergic reactions. This action leads to:

- Reduction in Allergic Symptoms : Effective relief from sneezing, itching, and nasal congestion.

- Antimuscarinic Effects : These can result in side effects such as dry mouth and sedation due to its interaction with muscarinic acetylcholine receptors .

Case Study: Efficacy in Rhinovirus Colds

A randomized controlled trial assessed the efficacy of this compound maleate in treating rhinovirus colds. The study demonstrated significant improvements in symptom relief compared to placebo, supporting its use in upper respiratory infections .

Table 2: Clinical Efficacy of this compound

| Study | Condition | Outcome |

|---|---|---|

| Randomized Controlled Trial | Rhinovirus Cold | Significant symptom relief |

| Pharmacokinetics Study | Allergic Reactions | Prolonged antihistaminic effect |

Side Effects

While this compound is effective, it is associated with several side effects due to its anticholinergic properties:

- Common Side Effects :

- Drowsiness

- Dry mouth

- Blurred vision

- Increased heart rate

These side effects are particularly relevant for populations that may be sensitive to anticholinergic medications, such as the elderly.

Table 3: Common Side Effects of this compound

| Side Effect | Frequency |

|---|---|

| Drowsiness | Common |

| Dry Mouth | Common |

| Blurred Vision | Less Common |

| Increased Heart Rate | Less Common |

Properties

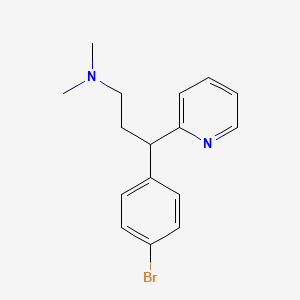

IUPAC Name |

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIGNSYAACHWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

980-71-2 (maleate (1:1)) | |

| Record name | Brompheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022691 | |

| Record name | Brompheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

150 °C at 0.5 mm Hg | |

| Record name | Brompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BROMPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble (maleate salt), ODORLESS; WHITE, CRYSTALLINE POWDER; 1 G SOL IN ABOUT 15 ML CHLOROFORM, ABOUT 5 ML WATER, ABOUT 15 ML ALC /MALEATE/, SOL IN BENZENE /MALEATE/, Soluble in dilute acids | |

| Record name | Brompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BROMPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Brompheniramine is an antagonist of the H1 histamine receptors with moderate antimuscarinic actions, as with other common antihistamines such as diphenhydramine. Due to its anticholindergic effects, brompheniramine may cause drowsiness, sedation, dry mouth, dry throat, blurred vision, and increased heart rate., H1 antagonists inhibit most of the effects of histamine on smooth muscles, especially the constriction of respiratory smooth muscle. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the increased capillary permeability and formation of edema and wheal brought about by histamine. /Histamine Antagonists: H1 Antagonists/, Antihistamines competitively antagonize most of the smooth muscle stimulating actions of histamine on the H1-receptors of the GI tract, uterus, large blood vessels, and bronchial muscle. Contraction of the sphincter of Oddi and bile duct may be mediated in part by H1-receptors, and opiate-induced contraction of biliary smooth muscle has been antagonized by antihistamines. The drugs only are feebly antagonistic to bronchospasm induced by antigen-antibody reactions. Antihistamines also effectively antagonize the action of histamine that results in increased capillary permeability and the formation of edema. H1-receptor antagonists also suppress flare and pruritus that accompany the endogenous release of histamine. Antihistamines appear to act by blocking H1-receptor sites, thereby preventing the action of histamine on the cell; they do not chemically inactivate or physiologically antagonize histamine nor do they prevent the release of histamine. Antihistamines do not block the stimulating effect of histamine on gastric acid secretion, which is mediated by H2-receptors of the parietal cells. /Antihistamine drugs/, ... Affinities of two commonly used over-the-counter antihistamines, brompheniramine and chlorpheniramine, as well as terfenadine in comparison with atropine at the five human muscarinic cholinergic receptor subtypes using CHO cells stably transfected with the individual subtypes /were evaluated/. Atropine was more potent than all three drugs at m1-m5 (p<0.01). No significant difference was observed between chlorpheniramine and brompheniramine. Atropine, brompheniramine, and chlorpheniramine could not discriminate between m1-m5. ... | |

| Record name | Brompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BROMPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid with slightly yellow color | |

CAS No. |

86-22-6 | |

| Record name | (±)-Brompheniramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brompheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Brompheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brompheniramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMPHENIRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57G17P2FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Brompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C, pH of 2% aq soln about 5; mp: 132-134 °C; crystals /Maleate/ | |

| Record name | Brompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BROMPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Brompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.